molecular formula C6F15P B1252523 Tris(pentafluoroethyl)phosphane

Tris(pentafluoroethyl)phosphane

Cat. No. B1252523
M. Wt: 388.01 g/mol
InChI Key: YRMAQKVAROMHCP-UHFFFAOYSA-N
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Description

Tris(pentafluoroethyl)phosphane, also known as Tris(pentafluoroethyl)phosphane, is a useful research compound. Its molecular formula is C6F15P and its molecular weight is 388.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tris(pentafluoroethyl)phosphane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(pentafluoroethyl)phosphane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6F15P

Molecular Weight

388.01 g/mol

IUPAC Name

tris(1,1,2,2,2-pentafluoroethyl)phosphane

InChI

InChI=1S/C6F15P/c7-1(8,9)4(16,17)22(5(18,19)2(10,11)12)6(20,21)3(13,14)15

InChI Key

YRMAQKVAROMHCP-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)P(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)(F)(F)F

synonyms

P(C2F5)3
tris(pentafluoroethyl)phosphane

Origin of Product

United States

Synthesis routes and methods I

Procedure details

12.01 g (28.0 mmol) of tris(pentafluoroethyl)difluorophosphorane, (C2F5)3PF2, are initially introduced in a 100 ml glass round-bottomed flask and warmed (120° C. oil-bath temperature). A cooled (−30° C. to −35° C.) intensive reflux condenser is connected downstream of the flask. A 250 ml glass round-bottomed flask containing dry ice is connected via a T-piece so that gaseous CO2 is forced through the phosphorane liquid. The liquid is stirred at 120° C. for 6 h. In this time, a total of about 400 g (9 mol) of CO2 are bubbled through the hot liquid. After 6 h, the condenser temperature is warmed to −5° C. The clear and colourless liquid remaining (4.53 g) consists of (C2F5)3PF2 (49%), (C2F5)3P═O (49%) and (C2F5)2P(O)OH (2%). Tris(pentafluoroethyl)phosphine oxide, (C2F5)3P═O, is isolated from the reaction mixture by distillation.
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(C2F5)3PF2
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(C2F5)3PF2
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Synthesis routes and methods II

Procedure details

0.30 g (16.7 mmol) of water and 3.19 g (53.1 mmol) of fire-extinguishing sand as SiO2 source are added to 12.0 g (28.0 mmol) of tris(pentafluoroethyl)difluorophosphorane, (C2F5)3PF2, in a 100 ml glass round-bottomed flask and warmed (20° C. oil-bath temperature). An intensive reflux condenser is connected downstream of the flask. The suspension is stirred at 120° C. for 4 h. Complete consumption of (C2F5)3PF2 and formation of (C2F5)3P═O (72.0%) and (C2F5)2P(O)OH (28.0%) can be detected. The entire suspension is condensed at room temperature in vacuo (10−3 mbar). Clear and colourless (C2F5)3P═O (6.27 g; 15.5 mmol; 55%) can be isolated in 99% purity. Further (C2F5)3P═O can be isolated from the solid residue by extraction.
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fire-extinguishing sand
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3.19 g
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12 g
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(C2F5)3PF2
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Synthesis routes and methods III

Procedure details

230.0 g (0.54 mol) of difluorotris(pentafluoroethyl)phosphorane and 41.2 g (1.089 mol) of sodium borohydride were refluxed with vigorous stirring for 3 hours in a glass flask at a bath temperature of about 110° C. The reaction mixture was subsequently distilled under reduced pressure (2 kPa), and two fractions of the product were collected in cold traps at a temperature of −78° C. and −195° C. respectively. For further purification, the combined products from both traps were distilled under atmospheric pressure under an inert-gas atmosphere, with the fraction in the boiling range 85–87° C. being collected. 194.0 g of pure tris(pentafluoroethyl)phosphine were obtained. The yield was 93%, based on the amount of difluorotris(pentafluoroethyl)phosphorane employed.
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230 g
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41.2 g
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Synthesis routes and methods IV

Procedure details

56.0 g (131.4 mmol) of difluorotris(pentafluoroethyl)phosphorane and 38.0 g (326.8 mmol) of triethylsilane were refluxed with vigorous stirring for 12 hours in an FEP (fluoroethylene polymer) flask at a bath temperature of 110° C. The reaction mixture was subsequently distilled under atmospheric pressure under an inert-gas atmosphere, and 48.0 g of the fraction having a boiling range of 81–85° C. were collected. This fraction was subsequently cooled to −20° C., and the lower phase (desired product) was separated off. 42.2 g of virtually pure tris(pentafluoroethyl)phosphine were obtained, corresponding to a yield of 82.8%, based on the difluorotris(pentafluoroethyl)phosphorane employed.
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